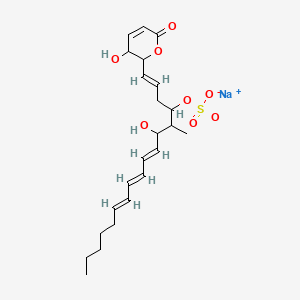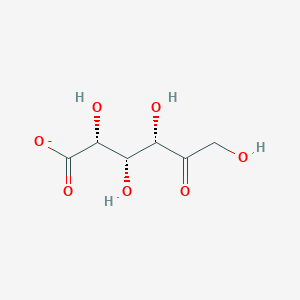
Sultriecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sultriecin is a small molecule drug originally isolated from the bacterium Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8S and is recognized for its activity against various fungal strains and cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Sultriecin involves several key steps. The process begins with the coupling of an acetylene and an acyl chloride using palladium catalysis. This is followed by a series of reductions and a ring expansion of a hydroxy-furan using a base and N-bromosuccinimide (NBS). The synthesis also includes the opening of pyrilium tetrafluoroborate with an alkyl lithium to generate the dienal, followed by dibromoolefination using carbon tetrabromide and triphenyl phosphine. The final step involves a lithium/halogen exchange and addition into the aldehyde partner .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces roseiscleroticus. The compound is then isolated and purified through a series of chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Sultriecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Sultriecin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antifungal and antitumor properties, making it a valuable tool in biological research.
Medicine: Explored for its potential therapeutic applications in treating fungal infections and cancer.
Industry: Utilized in the development of new antifungal and anticancer drugs.
Wirkmechanismus
Sultriecin exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in cell growth and division. This inhibition leads to the disruption of cellular processes, resulting in the death of fungal and cancer cells. The compound’s mechanism of action involves binding to the active site of PP2A, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phostriecin: A phosphate ester of Sultriecin with similar antifungal and antitumor properties.
Fostriecin: Another related compound with potent biological activity.
Pterocidin: A cytotoxic compound isolated from Streptomyces hygroscopicus with structural similarities to this compound .
Uniqueness of this compound
This compound is unique due to its specific inhibition of protein phosphatase 2A, which is not observed in many other similar compounds. This selective inhibition makes it a valuable compound for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C23H33NaO8S |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
sodium;[(1E,7E,9E,11E)-6-hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |
InChI |
InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9+,13-11+,15-12+; |
InChI-Schlüssel |
GAYWDMXGCWYFCK-FIEUXJLTSA-M |
Isomerische SMILES |
CCCCC/C=C/C=C/C=C/C(C(C)C(C/C=C/C1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Synonyme |
5,6-dihydro-5-hydroxy-6-(6-hydroxy-5-methyl-4-hydroxysulfonyloxyheptadec-1,7,9,11-tetraenyl)-2H-pyran-2-one sultriecin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)






